molecular formula C11H12ClF3N2O2S B2694277 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine CAS No. 731776-55-9

1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No. B2694277
CAS RN: 731776-55-9
M. Wt: 328.73
InChI Key: JYLUVSVPHPSYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine is a chemical compound with the molecular formula C11H12ClF3N2O2S and a molecular weight of 328.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine consists of a piperazine ring, which is a heterocyclic amine, sulfonylated with a 2-chloro-5-(trifluoromethyl)phenyl group .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous. It is combustible, harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2S/c12-9-2-1-8(11(13,14)15)7-10(9)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUVSVPHPSYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine

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